2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide
CAS No.: 1049604-83-2
Cat. No.: VC11989986
Molecular Formula: C16H26ClN3O3S
Molecular Weight: 375.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049604-83-2 |
|---|---|
| Molecular Formula | C16H26ClN3O3S |
| Molecular Weight | 375.9 g/mol |
| IUPAC Name | 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C16H26ClN3O3S/c1-5-19(6-2)15-10-9-13(11-14(15)18-16(21)12-17)24(22,23)20(7-3)8-4/h9-11H,5-8,12H2,1-4H3,(H,18,21) |
| Standard InChI Key | OLYDVOSRTOHPBH-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)CCl |
| Canonical SMILES | CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide (CAS No. 1049604-83-2) is characterized by the molecular formula C₁₆H₂₆ClN₃O₃S and a molecular weight of 375.9 g/mol. Its structure features:
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A central phenyl ring substituted at the 2-position with a diethylamino group (-N(C₂H₅)₂).
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A diethylsulfamoyl group (-SO₂N(C₂H₅)₂) at the 5-position.
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An acetamide side chain (-NHCOCH₂Cl) at the 2-position, bearing a reactive chlorine atom.
The compound’s stereoelectronic profile is defined by the electron-withdrawing sulfonamide and chloroacetamide groups, which may influence its solubility and reactivity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide | |
| Canonical SMILES | CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)CCl | |
| InChI Key | OLYDVOSRTOHPBH-UHFFFAOYSA-N | |
| PubChem CID | 25323302 |
Synthesis and Preparation
Challenges in Synthesis
The steric hindrance posed by the bulky diethyl groups and the electron-deficient aromatic ring may necessitate optimized reaction conditions (e.g., elevated temperatures or catalytic agents) to achieve satisfactory yields.
Research Applications and Experimental Findings
Use as a Chemical Intermediate
The compound’s reactive chlorine atom and sulfonamide group make it a versatile intermediate for:
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Derivatization studies: Nucleophilic substitution reactions to produce thioacetamides or amine-linked analogs.
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Prodrug development: Functionalization for enhanced bioavailability.
Computational Studies
Future Directions and Challenges
Priority Research Areas
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Synthesis Optimization: Development of high-yield, scalable protocols.
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Biological Screening: In vitro assays against microbial strains and cancer cell lines.
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Toxicological Profiling: Assessment of acute and chronic toxicity in model organisms.
Technological Implications
Advances in automated synthesis platforms and machine learning-driven drug design could accelerate the exploration of this compound’s therapeutic potential.
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